molecular formula C13H14N4O B1384481 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1105190-87-1

3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B1384481
M. Wt: 242.28 g/mol
InChI Key: YVPBUDHJHHOINF-UHFFFAOYSA-N
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Description

The compound “3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” belongs to a family of bioactive agents known as 5-aminopyrazole derivatives . These compounds find a wide range of applications in the pharmaceutical and agrochemical industries .

Scientific Research Applications

Heterocyclic Compound Research

Heterocyclic compounds like 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one are significant in scientific research due to their versatile applications. For instance, compounds like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are synthesized through reactions involving phenylacetaldehyde, creati(ni)ne, formaldehyde, and ammonia. The synthesis of such compounds traditionally relies on the Maillard reaction between phenylalanine and carbohydrates. However, recent evidence suggests that lipids, similar to carbohydrates, can contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde. This shows the complex chemistry that takes place in foods upon processing and storage, providing insights into the formation and fate of food toxicants like PhIP (Zamora & Hidalgo, 2015).

Analytical Techniques in Biological Matrices

Analytical techniques are essential in studying the biological effects of compounds like PhIP, a heterocyclic aromatic amine known to be carcinogenic. Techniques like liquid and gas chromatography coupled with mass spectrometry, ultraviolet, or fluorescence detection are widely used. These techniques facilitate the quantitative and qualitative analysis of PhIP and its metabolites in biological matrices, foodstuffs, and beverages, thus playing a crucial role in understanding the compound's biological effects and exposure levels (Teunissen et al., 2010).

Kinase Inhibition and Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , is a recurring motif in kinase inhibitor design. It is especially versatile due to its ability to interact with kinases via multiple binding modes, making it a key element in many patents for kinase inhibition. These inhibitors typically bind to the hinge region of the kinase, with some forming additional interactions in the kinase pocket, thus providing potency and selectivity. This underlines the compound's significance in drug discovery and the development of therapeutic agents (Wenglowsky, 2013).

Medicinal Chemistry

Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to 3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, have shown a wide range of medicinal properties, including anticancer and anti-infectious activities. The structure-activity relationship studies of these compounds have acquired significant attention, highlighting the potential of this scaffold in developing drug candidates (Cherukupalli et al., 2017).

properties

IUPAC Name

3-amino-1-methyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-17-13-11(12(14)16-17)9(7-10(18)15-13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H2,14,16)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPBUDHJHHOINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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